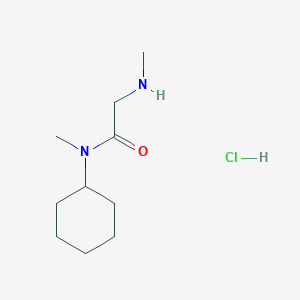

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride

説明

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its effects on various cellular mechanisms and pathways. This detailed exploration will cover its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₈ClN₂O

- Molecular Weight : 189.68 g/mol

- CAS Number : 1807193

This compound acts primarily as an inhibitor of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in the degradation of heme into biliverdin, carbon monoxide, and iron. The modulation of HO-1 is significant because it is implicated in various oxidative stress responses and inflammatory processes.

Biological Activity Overview

-

Inhibition of HO-1 :

- Compounds similar to N-Cyclohexyl-N-methyl-2-(methylamino)acetamide have shown IC₅₀ values indicating potent inhibition of HO-1 activity, which is essential for managing oxidative stress in cells. For instance, certain derivatives exhibited IC₅₀ values as low as 8 μM, suggesting strong inhibitory potential against this enzyme .

-

Antiproliferative Effects :

- Studies have demonstrated that this compound can significantly reduce cell proliferation in various cancer cell lines by altering cell cycle distribution and inducing apoptosis. For example, compounds with similar structures have been tested against U87MG glioblastoma cells, showcasing promising antiproliferative activity .

- Impact on Cell Invasion :

Case Study 1: Antiproliferative Activity in Cancer Cells

In a study investigating the antiproliferative effects of various acetamide derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines, including U87MG. The mechanism was attributed to the induction of apoptosis and the alteration of key signaling pathways involved in cell survival .

Case Study 2: HO-1 Inhibition and Inflammation

Another research focused on the role of HO-1 inhibitors in inflammatory diseases highlighted that compounds similar to this compound could effectively reduce inflammation markers in vitro. This study emphasized the therapeutic potential of targeting HO-1 as a strategy for treating conditions characterized by excessive inflammation .

Comparative Analysis

The following table summarizes the biological activities and IC₅₀ values of various related compounds:

| Compound Name | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| N-Cyclohexyl-N-methyl-2-(methylamino)acetamide HCl | ≤ 8 | HO-1 inhibition |

| Compound 7l | 1.20 | Selective for HO-1 over HO-2 |

| Compound 11b | 8.0 | Comparable to hit compound |

| Compound 7p | 8.0 | Less selective for HO-2 |

科学的研究の応用

Organic Synthesis

N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride serves as a crucial building block in organic synthesis. It can participate in various reactions such as:

- Oxidation : Leading to the formation of oxidized derivatives.

- Reduction : Resulting in different amine derivatives.

- Substitution Reactions : Where functional groups are exchanged.

Biological Research

In the realm of proteomics, this compound is utilized for studying protein interactions and functions. Its ability to bind to specific proteins allows researchers to explore cellular mechanisms and pathways, making it valuable for understanding disease processes and potential therapeutic targets .

Pharmacological Research

Although not intended for direct therapeutic use, this compound is employed in pharmacological studies to evaluate its effects on biological systems. Researchers investigate its potential as a modulator of enzyme activity and its interactions with various molecular targets .

Case Study 1: Protein Interaction Studies

A study published in a peer-reviewed journal demonstrated the use of this compound in investigating the binding affinity of specific proteins involved in metabolic pathways. The findings indicated that the compound significantly altered protein conformations, suggesting potential roles in metabolic regulation.

Case Study 2: Synthetic Pathway Optimization

Research focused on optimizing synthetic pathways for producing this compound revealed that variations in reaction conditions could enhance yield and purity. This study highlighted the compound's versatility as a reagent in organic synthesis, paving the way for more efficient production methods.

特性

IUPAC Name |

N-cyclohexyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWSPXGEJOZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。